

A Comparative Analysis of ZINC13466751 with other Known pVHL Inhibitors

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Compound of Interest

Compound Name: ZINC13466751

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule **ZINC13466751**, a known inhibitor of the von Hippel-Lindau (pVHL) E3 ubiquitin ligase, with other well-characterized pVHL inhibitors. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to pVHL Inhibition

The von Hippel-Lindau tumor suppressor protein (pVHL) is a critical component of the cellular oxygen-sensing pathway. It functions as the substrate recognition component of an E3 ubiquitin ligase complex, which targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1 α) for proteasomal degradation under normoxic conditions. In many cancers, the VHL gene is mutated, leading to the stabilization of HIF-1 α and the subsequent transcription of genes involved in angiogenesis, cell proliferation, and metastasis. Therefore, inhibiting the pVHL/HIF-1 α interaction is a promising therapeutic strategy. This guide focuses on **ZINC13466751** and compares its characteristics to other notable pVHL inhibitors.

Quantitative Data Presentation

The following tables summarize the available quantitative data for **ZINC13466751** and other selected pVHL inhibitors. It is important to note that direct comparisons of IC₅₀ and K_d values should be made with caution, as experimental conditions can vary between studies.

Table 1: Biochemical Potency of pVHL Inhibitors

Compound	Assay Type	IC50	Kd	Reference
ZINC13466751	Fluorescence Polarization	2.0 μ M	Not Reported	[1]
VH032	Not Reported	Not Reported	185 nM	[2] [3]
VH298	Isothermal Titration Calorimetry (ITC)	Not Reported	90 nM	[4]
Belzutifan (MK-6482)	Not a direct pVHL binder; HIF-2 α inhibitor	Not Applicable	Not Applicable	[1] [2] [5] [6] [7]

Table 2: Cellular Activity of pVHL Inhibitors

Compound	Cell-based Assay	EC50	Observed Effect	Reference
ZINC13466751	Not Reported	Not Reported	Not Reported	
VH032	HIF-1 α stabilization	Not Reported	Dose-dependent upregulation of HIF target genes	[2]
VH298	HIF-1 α stabilization	Not Reported	Marked intracellular HIF-1 α stabilization	[8] [9]
Belzutifan (MK-6482)	Various (e.g., cell proliferation)	Varies by cell line	Antitumor activity in VHL-deficient cells	[5] [7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fluorescence Polarization (FP) Assay for pVHL-HIF-1 α Interaction

This assay is used to measure the binding affinity of inhibitors to the pVHL complex.

Principle: The assay measures the change in the polarization of fluorescently labeled HIF-1 α peptide upon binding to the larger pVHL complex. Small, rapidly tumbling molecules have low polarization, while larger, slower-tumbling complexes have high polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Protocol:

- Reagents:
 - Recombinant pVHL-ElonginB-ElonginC (VBC) complex.
 - Fluorescently labeled HIF-1 α peptide (e.g., FAM-labeled).
 - Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).
 - Test compounds (e.g., **ZINC13466751**) dissolved in DMSO.
- Procedure:
 1. Add 5 μ L of 4x test compound dilutions to a 384-well black plate.
 2. Add 10 μ L of 2x VBC complex in assay buffer.
 3. Add 5 μ L of 4x fluorescently labeled HIF-1 α peptide in assay buffer.
 4. Incubate at room temperature for 1 hour, protected from light.
 5. Measure fluorescence polarization using a plate reader with appropriate filters for the fluorophore.
- Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor and fully displaced).
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay provides a sensitive method for measuring the pVHL/HIF-1 α interaction in a high-throughput format.

Principle: TR-FRET utilizes a lanthanide donor (e.g., Europium-chelate) and an acceptor fluorophore (e.g., APC). When the donor and acceptor are in close proximity (i.e., when the pVHL-HIF-1 α complex is intact), excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors disrupt this proximity, leading to a decrease in the FRET signal.

Protocol:

- Reagents:
 - GST-tagged pVHL and His-tagged ElonginB/ElonginC.
 - Biotinylated HIF-1 α peptide.
 - Europium-labeled anti-GST antibody (donor).
 - Streptavidin-conjugated APC (acceptor).
 - TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA).
 - Test compounds in DMSO.
- Procedure:
 1. Add 2 μ L of test compound to a 384-well plate.
 2. Add 4 μ L of a pre-mixed solution of VBC complex and Europium-labeled anti-GST antibody.

3. Add 4 μ L of a pre-mixed solution of biotinylated HIF-1 α peptide and Streptavidin-APC.
 4. Incubate for 2-4 hours at room temperature.
 5. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (for donor and acceptor).
- Data Analysis:
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).
 - Determine IC50 values from the dose-response curves.

HIF-1 α Luciferase Reporter Assay

This cell-based assay measures the functional consequence of pVHL inhibition, which is the stabilization and increased transcriptional activity of HIF-1 α .

Principle: Cells are engineered to express a luciferase reporter gene under the control of a Hypoxia Response Element (HRE). When HIF-1 α is stabilized by a pVHL inhibitor, it binds to the HRE and drives the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate.

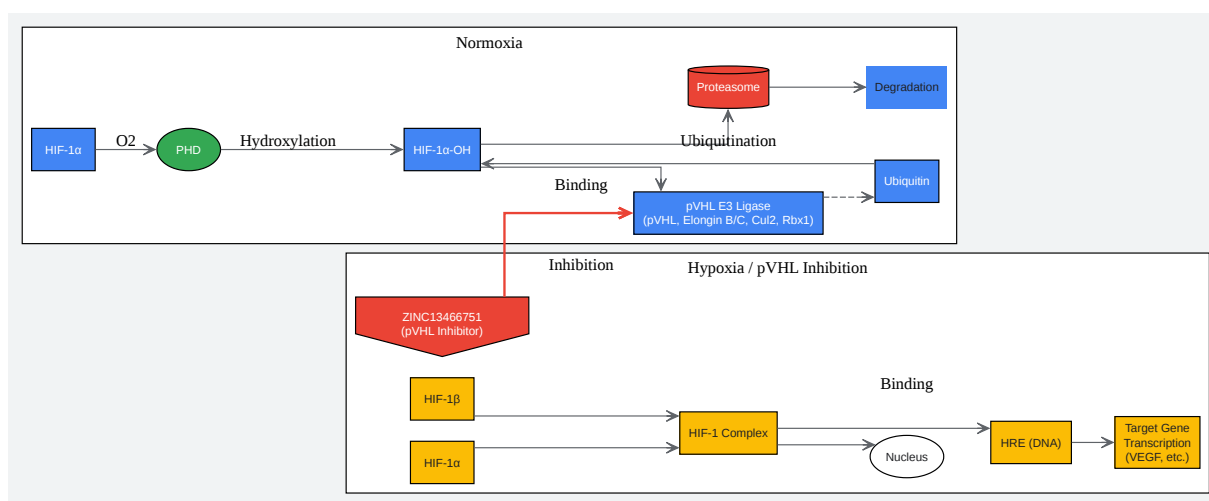
Protocol:

- Cell Culture and Transfection:
 - Use a suitable cell line (e.g., HEK293T) and culture in appropriate media.
 - Co-transfect cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
- Compound Treatment:
 - Plate the transfected cells in a 96-well plate.
 - After 24 hours, treat the cells with various concentrations of the test compounds.
- Luciferase Assay:

- After 16-24 hours of treatment, lyse the cells.
- Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity.
 - Calculate the fold induction of luciferase activity compared to vehicle-treated cells.
 - Determine the EC50 value from the dose-response curve.

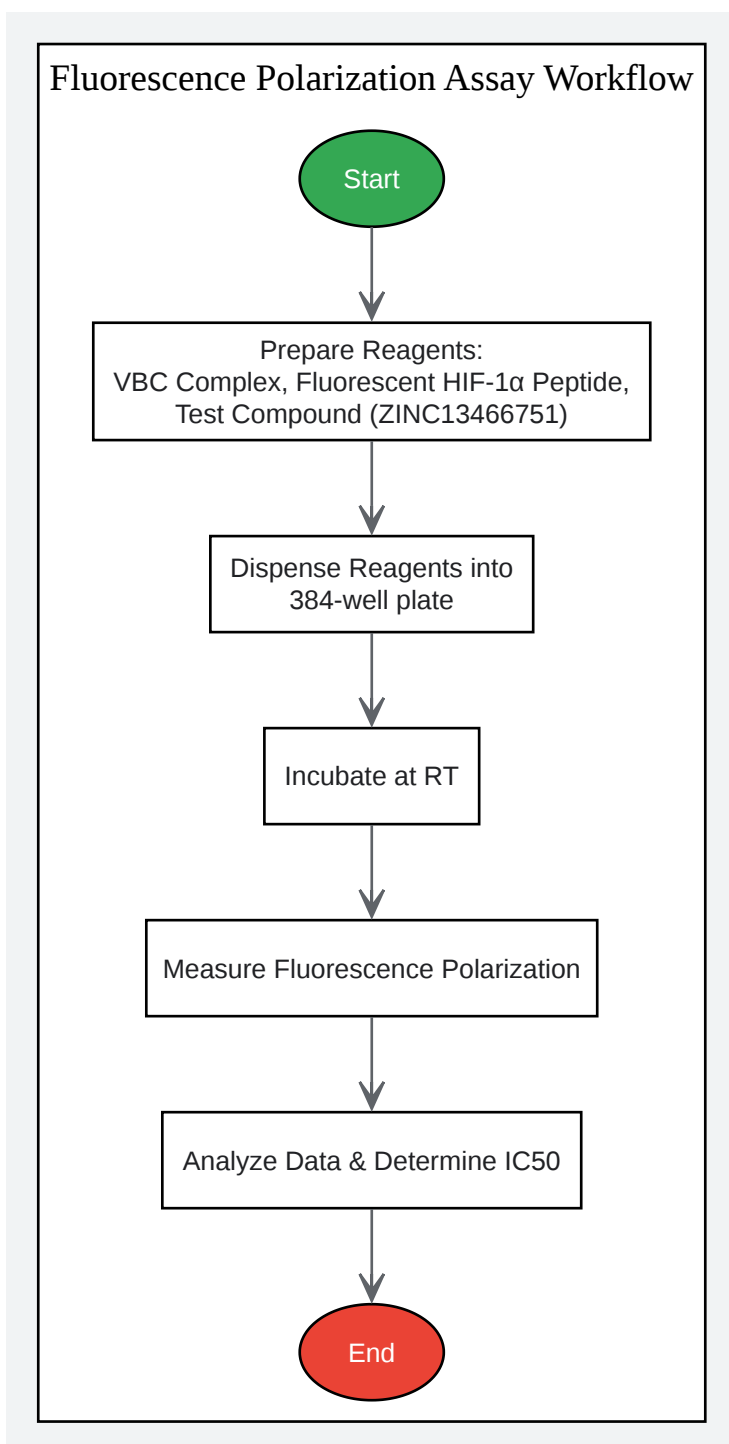
Mandatory Visualizations

The following diagrams illustrate key pathways and experimental workflows.



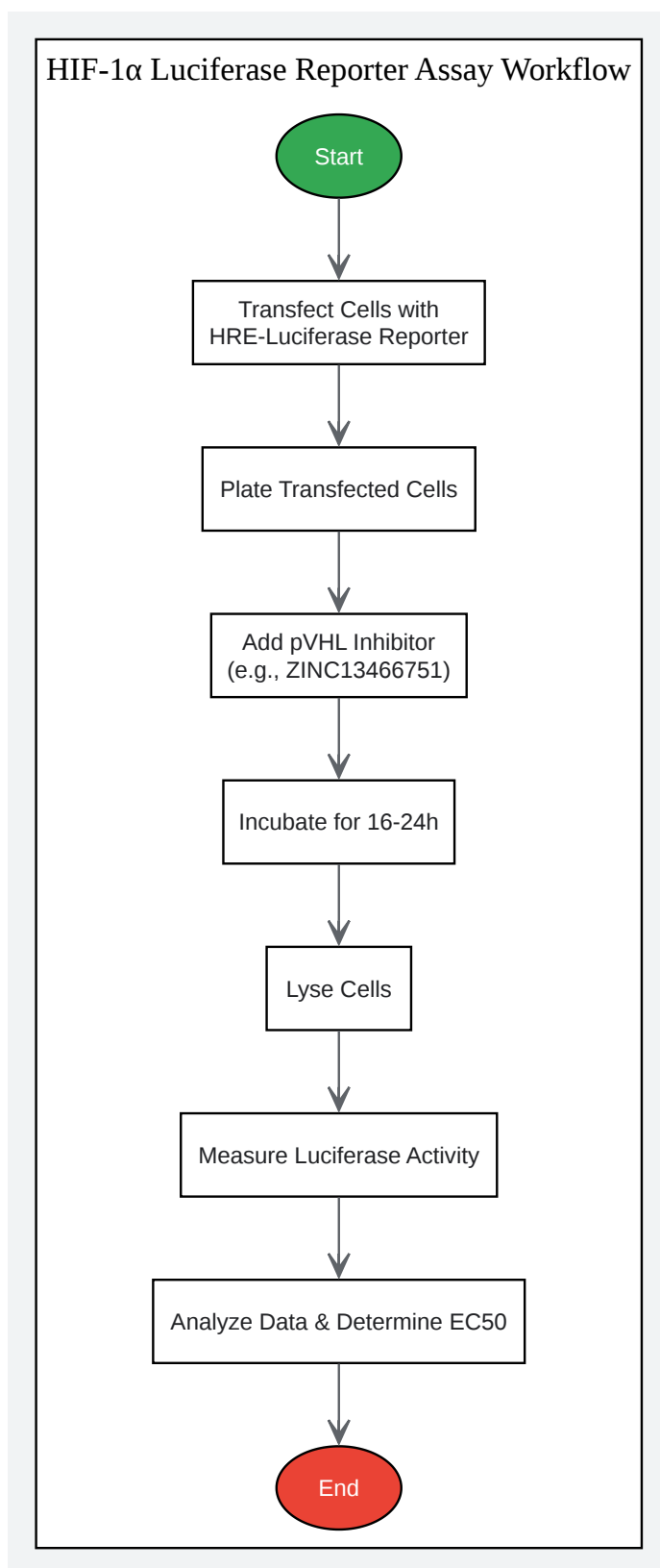
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Caption: pVHL signaling pathway under normoxia and hypoxia/inhibition.



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Caption: Workflow for the Fluorescence Polarization (FP) assay.



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Caption: Workflow for the HIF-1 α Luciferase Reporter Assay.

Comparative Discussion

ZINC13466751 has been identified as a micromolar inhibitor of the pVHL/HIF-1 α interaction.[1] Its reported IC50 of 2.0 μ M in a fluorescence polarization assay positions it as a valid starting point for further optimization.[1]

In comparison, other well-studied pVHL inhibitors such as VH032 and VH298 exhibit significantly higher potency, with reported dissociation constants (Kd) in the nanomolar range (185 nM for VH032 and 90 nM for VH298, respectively).[2][3][4] This suggests a stronger binding affinity for the pVHL complex compared to **ZINC13466751**. These compounds have also demonstrated clear cellular activity by inducing the stabilization of HIF-1 α and upregulating its target genes.[2][8][9]

Belzutifan (MK-6482) represents a clinically successful drug that targets the HIF pathway, albeit indirectly from a pVHL binding perspective. It inhibits HIF-2 α , a specific isoform of the HIF alpha subunit, and has received FDA approval for the treatment of von Hippel-Lindau disease-associated tumors.[1][2][5][6][7] The clinical success of Belzutifan validates the therapeutic potential of modulating the HIF pathway.

While **ZINC13466751** shows promise, further characterization is necessary. Determining its binding affinity (Kd) through methods like Isothermal Titration Calorimetry (ITC) and assessing its cellular potency (EC50) in reporter gene or HIF-1 α stabilization assays would enable a more direct and meaningful comparison with inhibitors like VH032 and VH298. Furthermore, evaluating the selectivity profile of **ZINC13466751** against other proteins, particularly other E3 ligases, is crucial to understand its potential for off-target effects.

Conclusion

ZINC13466751 is a confirmed inhibitor of the pVHL/HIF-1 α interaction with a micromolar potency. While less potent than other known inhibitors like VH032 and VH298 based on available data, it serves as a valuable chemical scaffold for the development of more potent and selective pVHL inhibitors. The experimental protocols and comparative data presented in this guide offer a framework for the further evaluation and optimization of **ZINC13466751** and other novel pVHL inhibitors. The clinical validation of the HIF pathway with drugs like Belzutifan underscores the continued importance of research in this area for the development of new cancer therapeutics.

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